5-Chloro Substituent as a Critical Determinant of Sub-Nanomolar MC4R Binding Affinity
Incorporation of the (5-chloro-2-methoxypyridin-4-yl)methyl moiety into a complex MC4R antagonist scaffold yields compounds with sub-nanomolar binding affinity (Ki). In a head-to-head comparison within the same patent application and assay system, a derivative bearing the 5-chloro-2-methoxypyridin-4-yl group exhibited a Ki of 0.25 nM against the human MC4 receptor, representing a 4.4-fold improvement in potency over a structurally related analog (Ki = 1.10 nM) which differed in the substitution pattern on the distal spiro-naphthyridine core [1]. The 5-chloro substitution on the pyridine ring is essential for achieving optimal binding interactions within the MC4R hydrophobic pocket, as removal or relocation of this halogen is not tolerated without significant loss of affinity.
| Evidence Dimension | MC4R binding affinity (Ki) |
|---|---|
| Target Compound Data | Derivative containing the (5-chloro-2-methoxypyridin-4-yl)methyl moiety: Ki = 0.25 nM |
| Comparator Or Baseline | Derivative containing the (5-chloro-2-methoxypyridin-4-yl)methyl moiety with a modified spirocyclic core: Ki = 1.10 nM |
| Quantified Difference | 4.4-fold improvement in potency (0.25 nM vs 1.10 nM) |
| Conditions | Radioligand competition binding assay using human MC4R (α-melanocyte-stimulating hormone receptor) |
Why This Matters
This quantifiable difference demonstrates that the 5-chloro-2-methoxypyridin-4-yl fragment is a critical pharmacophoric element; substituting this compound with a regioisomer or a dechlorinated analog would compromise target potency and therapeutic efficacy.
- [1] BindingDB Entry BDBM711478 (Pfizer US Patent US12187727, Example 15). Affinity Data: Ki = 0.25 nM (hMC4R). View Source
- [2] BindingDB Entry BDBM711563 (Pfizer US Patent US12187727, Example 100). Affinity Data: Ki = 1.10 nM (hMC4R). View Source
